molecular formula CH2AsClN2 B12556342 Arsoramidocyanidous chloride CAS No. 144304-54-1

Arsoramidocyanidous chloride

Katalognummer: B12556342
CAS-Nummer: 144304-54-1
Molekulargewicht: 152.41 g/mol
InChI-Schlüssel: JYJQSRJMXKKPBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Arsoramidocyanidous chloride is a chemical compound known for its unique properties and applications in various fields It is a member of the organoarsenic compounds, which are characterized by the presence of arsenic atoms bonded to carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of arsoramidocyanidous chloride typically involves the reaction of arsenic trichloride with cyanamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction. The general reaction can be represented as follows:

AsCl3+NH2CNAs(NH2CN)Cl2+HCl\text{AsCl}_3 + \text{NH}_2\text{CN} \rightarrow \text{As(NH}_2\text{CN)}\text{Cl}_2 + \text{HCl} AsCl3​+NH2​CN→As(NH2​CN)Cl2​+HCl

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors equipped with temperature and pressure control systems are used to ensure consistent product quality. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Arsoramidocyanidous chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: It can be reduced to form arsenic hydrides.

    Substitution: The chloride ions can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.

Major Products Formed

    Oxidation: Arsenic pentoxide (As2O5)

    Reduction: Arsine (AsH3)

    Substitution: Arsoramidocyanidous hydroxide (As(NH2CN)OH)

Wissenschaftliche Forschungsanwendungen

Arsoramidocyanidous chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential use in biological assays and as a probe for detecting specific biomolecules.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular components.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of arsoramidocyanidous chloride involves its interaction with cellular components, particularly proteins and nucleic acids. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, it can intercalate into DNA, disrupting the replication process and leading to cell death. These interactions make it a potential candidate for therapeutic applications, particularly in cancer treatment.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Arsenic trichloride (AsCl3)
  • Cyanamide (NH2CN)
  • Arsenic pentoxide (As2O5)

Uniqueness

Arsoramidocyanidous chloride is unique due to its dual functionality, combining the properties of both arsenic and cyanamide. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research and industrial applications.

Eigenschaften

CAS-Nummer

144304-54-1

Molekularformel

CH2AsClN2

Molekulargewicht

152.41 g/mol

IUPAC-Name

[amino(chloro)arsanyl]formonitrile

InChI

InChI=1S/CH2AsClN2/c3-2(5)1-4/h5H2

InChI-Schlüssel

JYJQSRJMXKKPBR-UHFFFAOYSA-N

Kanonische SMILES

C(#N)[As](N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.